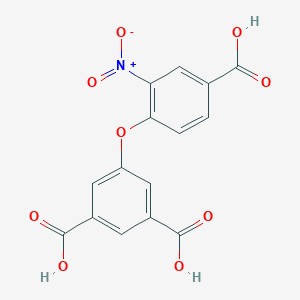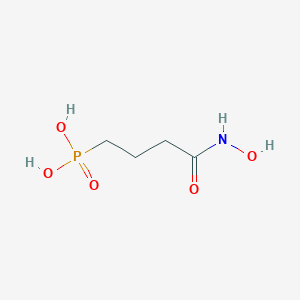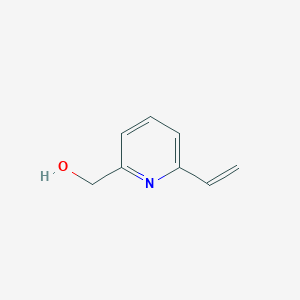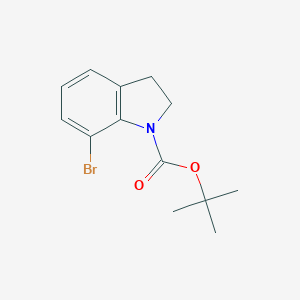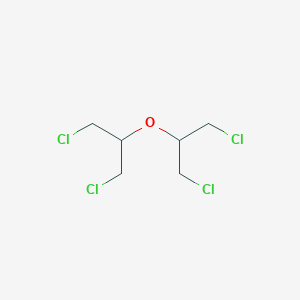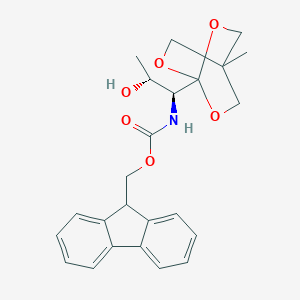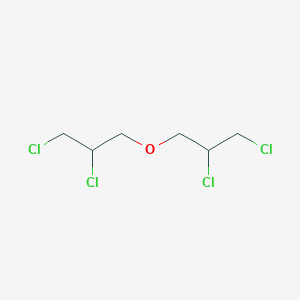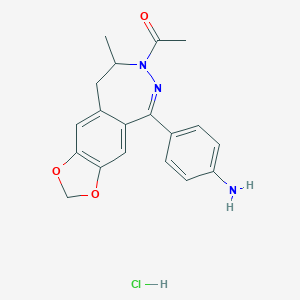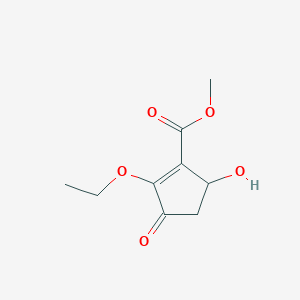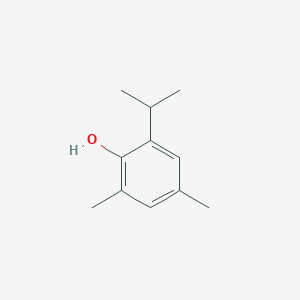![molecular formula C11H21NOSi2 B136693 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine CAS No. 134391-72-3](/img/structure/B136693.png)
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a pyridine derivative that is commonly used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst involves its ability to activate certain functional groups in organic molecules, thereby facilitating chemical reactions. It acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a new bond.
Efectos Bioquímicos Y Fisiológicos
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has not been extensively studied for its biochemical and physiological effects in living organisms. However, it is known to be relatively non-toxic and is not expected to have any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and is relatively inexpensive. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several potential future directions for research on 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another potential application is in the field of materials science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound in living organisms.
In conclusion, 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a versatile and useful compound that has potential applications in various fields of science. Its unique properties and high catalytic activity make it a valuable tool for organic synthesis reactions. Further research is needed to fully understand its potential applications and to explore new areas of research.
Métodos De Síntesis
The synthesis of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine involves the reaction of pyridine with chlorotrimethylsilane in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with trimethylsilyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has been extensively studied for its potential applications in various fields of science. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
134391-72-3 |
|---|---|
Nombre del producto |
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine |
Fórmula molecular |
C11H21NOSi2 |
Peso molecular |
239.46 g/mol |
Nombre IUPAC |
trimethyl-(4-trimethylsilyloxypyridin-3-yl)silane |
InChI |
InChI=1S/C11H21NOSi2/c1-14(2,3)11-9-12-8-7-10(11)13-15(4,5)6/h7-9H,1-6H3 |
Clave InChI |
WQFUKOZDRBGZOE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
Sinónimos |
Pyridine, 3-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



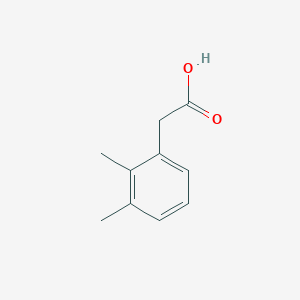
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
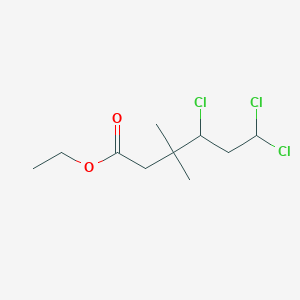
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
